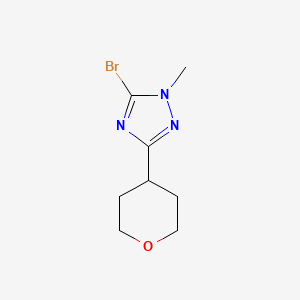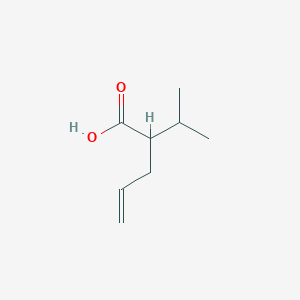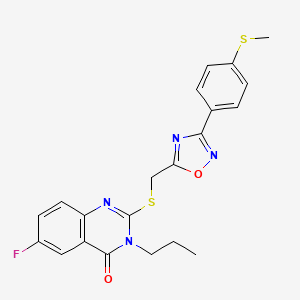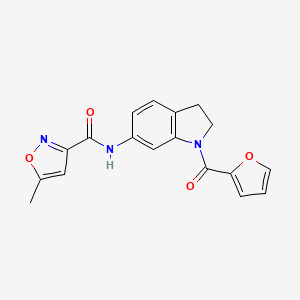![molecular formula C19H22N2O3S B2858564 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide CAS No. 1005301-23-4](/img/structure/B2858564.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide” is a complex organic compound. It contains a benzenesulfonyl group, a dihydroquinoline group, and a butanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the benzenesulfonyl group, the dihydroquinoline group, and the butanamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The benzenesulfonyl group is a sulfonyl group attached to a benzene ring, the dihydroquinoline group is a heterocyclic compound, and the butanamide group is a carboxamide group attached to a four-carbon chain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzenesulfonyl group is a good leaving group, the dihydroquinoline group is aromatic and may undergo electrophilic substitution, and the butanamide group may participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar sulfonyl and amide groups would likely make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Organo-Catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles
This compound has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, and the ability to tolerate a variety of functional groups .
NLRP3 Inflammasome Inhibitors
The compound has been used in the design and synthesis of novel NLRP3 inflammasome inhibitors . These inhibitors have low cytotoxicity and exhibited weak effects on the generation of NO and TNF-a . They could serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .
Antibacterial Activity
The compound has shown antibacterial activity against both Gram-positive and Gram-negative strains . It has been particularly effective against the planktonic growth of Enterococcus faecium biofilms .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPESZZABFUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide](/img/structure/B2858481.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2858483.png)
![N-(3-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858484.png)

![1,3-Dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2858487.png)

![3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2858493.png)
![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)
![4-(5-Chloropyridin-2-yl)-5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2858496.png)



![N-(3-ethoxypropyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2858503.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)